molecular formula C11H17N3O B2534257 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197640-26-7

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2534257
CAS RN: 2197640-26-7
M. Wt: 207.277
InChI Key: BVUCCKRNQXCKQW-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s substituted with cyclobutyl, cyclopropylmethyl, and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole core with the aforementioned substitutions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Characterization of Triazole Derivatives

Triazole derivatives, including compounds with cyclobutyl and cyclopropylmethyl groups, are pivotal in the development of new synthetic methodologies. The study by Tornøe, Christensen, and Meldal (2002) showcases the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method is highly efficient and compatible with solid-phase peptide synthesis, demonstrating the versatility of triazole derivatives in peptide modification and drug design Peptidotriazoles on solid phase.

Advanced Materials and Polymers

The development of novel polymers incorporating triazole units is an area of significant interest. Zhu et al. (2006) described the synthesis and characterization of a new class of poly(alkyl aryl) ethers containing triazolyl and perfluorocyclobutyl units. These polymers were prepared using Huisgen's 1,3-dipolar cycloaddition, exhibiting good thermal stability and solubility in organic solvents, underscoring the potential of triazole derivatives in the creation of advanced materials with desirable properties Novel perfluorocyclobutyl (PFCB)-containing polymers formed by click chemistry.

Molecular Structures and Crystallography

Investigations into the molecular and crystal structures of triazole derivatives offer insights into their chemical behavior and potential applications. Boechat et al. (2010) analyzed the crystal and molecular structures of two triazole derivatives, revealing significant delocalization of π-electron density within the triazole ring and supramolecular chain formation in the solid state. Such structural analyses are crucial for understanding the reactivity and interaction patterns of these compounds, facilitating their application in various scientific domains Crystal and Molecular Structures of Two Triazole Derivatives.

Green Chemistry and Catalysis

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols exemplifies the role of triazole derivatives in promoting green chemistry. Singh et al. (2013) reported a novel DBU–water system for synthesizing these compounds under mild conditions, showcasing the efficiency and environmental benefits of using less hazardous reagents and solvents Synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green and recyclable DBU–H2O catalytic system.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is specific to each compound .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific data for this compound, it’s difficult to provide accurate safety information .

properties

IUPAC Name

5-cyclobutyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13-10(9-3-2-4-9)12-14(11(13)15)7-8-5-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCCKRNQXCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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